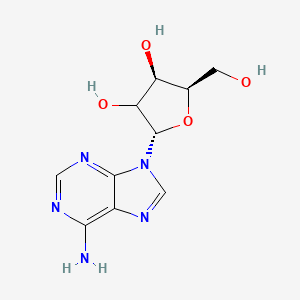

Alpha-Adenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C10H13N5O4 |

|---|---|

Poids moléculaire |

267.24 g/mol |

Nom IUPAC |

(2S,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7?,10+/m1/s1 |

Clé InChI |

OIRDTQYFTABQOQ-QUGDHULHSA-N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3C([C@H]([C@H](O3)CO)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

The Stereochemistry of α-Adenosine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128), a fundamental nucleoside, exists as two anomers, α and β, distinguished by the stereochemistry at the anomeric C1' carbon of the ribose sugar. While the β-anomer is the canonical form found in nucleic acids and essential biological molecules like ATP, α-adenosine presents unique stereochemical features that are of significant interest in medicinal chemistry and drug design. This technical guide provides an in-depth analysis of the stereochemistry of α-adenosine, focusing on the orientation of the glycosidic bond, the conformation of the ribose sugar (sugar pucker), and the rotation around the C4'-C5' exocyclic bond. Detailed experimental protocols for the characterization of these stereochemical features using Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) are provided, along with a summary of key quantitative data.

Introduction to the Stereochemistry of Adenosine Anomers

The stereochemical distinction between α- and β-adenosine lies in the orientation of the adenine (B156593) base relative to the hydroxymethyl group (C5') at the C4' position of the ribose ring. In the naturally occurring β-adenosine, the adenine base at C1' is cis to the C5' hydroxymethyl group.[1] Conversely, in α-adenosine, the adenine base is in a trans relationship to the C5' hydroxymethyl group.[1] This seemingly subtle difference in the anomeric configuration has profound implications for the overall three-dimensional structure and biological activity of the molecule.

The key stereochemical parameters that define the conformation of α-adenosine are:

-

Glycosidic Bond Torsion Angle (χ): This describes the rotation around the N9-C1' bond, defining the orientation of the adenine base relative to the ribose sugar. The two primary conformations are syn and anti.

-

Sugar Pucker: This refers to the non-planar conformation of the five-membered ribose ring. The dominant puckering modes are C2'-endo and C3'-endo.[2][3]

-

Exocyclic C4'-C5' Bond Torsion Angle (γ): This describes the rotation around the C4'-C5' bond, determining the orientation of the 5'-hydroxyl group. The three staggered conformations are gauche+ (+sc), trans (ap), and gauche- (-sc).

Conformational Analysis of α-Adenosine

While β-adenosine predominantly adopts an anti conformation around the glycosidic bond and a C2'-endo or C3'-endo sugar pucker depending on the environment, the stereochemistry of α-adenosine can exhibit notable differences.

Glycosidic Bond Conformation: A Surprising Preference

Contrary to the general preference for the anti conformation in most nucleosides to minimize steric hindrance, studies on α-2'-deoxyadenosine have revealed a surprising preference for the syn conformation .[4] In the syn conformation, the purine (B94841) base is positioned over the ribose ring. This orientation is less common in β-nucleosides due to steric clashes between the base and the sugar. However, in the α-anomer, the trans arrangement of the base may alleviate some of this steric strain, allowing the syn conformation to be more accessible.

Sugar Pucker: The Dominant Conformer

The ribose ring in nucleosides is not planar and exists in a dynamic equilibrium between different puckered conformations. The two most common forms are the C2'-endo (South) and C3'-endo (North) conformations.[3] For α-2'-deoxyadenosine, the C2'-endo sugar pucker has been observed to be the predominant conformation.[4] This conformation is also prevalent in B-form DNA.[3]

Exocyclic Bond Orientation

The orientation of the 5'-hydroxyl group, dictated by the torsion angle around the C4'-C5' bond, is crucial for interactions with enzymes and receptors. For α-2'-deoxyadenosine, a +sc (gauche+) orientation has been reported.[4]

Quantitative Stereochemical Data

The following table summarizes the key conformational parameters reported for α-2'-deoxyadenosine. It is important to note that these values are derived from solid-state X-ray crystallography data and may exist in a dynamic equilibrium in solution.

| Stereochemical Parameter | Conformation | Dihedral Angle (χ) | Sugar Pucker | Pseudorotation Phase Angle (P) | C4'-C5' Torsion (γ) |

| Glycosidic Bond | syn | Not explicitly reported | C2'-endo | Not explicitly reported | +sc (gauche+) |

Experimental Protocols for Stereochemical Determination

The determination of the stereochemical features of α-adenosine relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformation of nucleosides in solution. Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for determining the glycosidic bond orientation and sugar pucker.

Experimental Protocol: 2D NOESY for α-Adenosine

-

Sample Preparation:

-

Dissolve 1-5 mg of high-purity α-adenosine in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Ensure the sample is free of paramagnetic impurities, which can interfere with NOE measurements.

-

Filter the sample into a high-quality NMR tube.[5]

-

-

NMR Data Acquisition:

-

Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Set the mixing time (τₘ) to an appropriate value to observe intramolecular NOEs. For a small molecule like adenosine, a mixing time in the range of 300-800 ms (B15284909) is typically used.[6]

-

Acquire the spectrum at a constant, controlled temperature.

-

-

Data Analysis:

-

Glycosidic Bond Conformation:

-

Look for NOE cross-peaks between the adenine H8 proton and the ribose protons (H1', H2', H2'').

-

A strong NOE between H8 and H1' is indicative of a syn conformation , as these protons are in close proximity (≈ 2.6 Å).[7]

-

A weak or absent NOE between H8 and H1', but a stronger NOE to H2', suggests an anti conformation (H8-H1' distance ≈ 3.8 Å).[7]

-

-

Sugar Pucker:

-

Analyze the coupling constants (J-couplings) between the ribose protons, particularly J(H1'-H2') and J(H3'-H4'), from a 1D proton or 2D COSY spectrum.

-

A small J(H1'-H2') value (typically < 5 Hz) is characteristic of a C3'-endo pucker, while a large J(H1'-H2') value (typically > 8 Hz) indicates a C2'-endo pucker.

-

The relative intensities of NOE cross-peaks between protons on the sugar ring can also provide information about the sugar pucker.

-

-

X-ray Crystallography

Single-crystal X-ray crystallography provides a definitive, high-resolution three-dimensional structure of a molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction of α-Adenosine

-

Crystal Growth:

-

Grow single crystals of α-adenosine of suitable size and quality (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

-

Data Collection:

-

Mount a single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a suitable detector (e.g., CCD or CMOS).[8] Data is collected as the crystal is rotated through a series of angles.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions, thermal parameters, and occupancies against the experimental data.[8]

-

The final refined structure will provide precise bond lengths, bond angles, and torsion angles, definitively establishing the stereochemistry of α-adenosine in the crystalline state.

-

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The CD spectrum of a nucleoside is sensitive to its conformation, particularly the glycosidic bond orientation.

Experimental Protocol: Circular Dichroism of α-Adenosine

-

Sample Preparation:

-

Prepare a solution of α-adenosine in a suitable buffer (e.g., phosphate (B84403) buffer) that is transparent in the far-UV region.[9] Avoid buffers with high chloride concentrations or other components that absorb strongly below 220 nm.

-

The concentration should be adjusted to give a maximum absorbance of approximately 1.0 in the wavelength range of interest. For far-UV CD, concentrations are typically in the range of 50-100 µM.

-

-

CD Data Acquisition:

-

Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements.

-

Record the CD spectrum from approximately 320 nm to 190 nm.

-

Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

-

Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The shape and sign of the Cotton effects in the CD spectrum are characteristic of the nucleoside's conformation.

-

Generally, for purine nucleosides, a positive Cotton effect around 260 nm is associated with the anti conformation, while a negative Cotton effect in this region is indicative of a syn conformation. The CD spectrum of α-adenosine can be compared to that of known syn and anti nucleosides to infer its preferred glycosidic torsion angle in solution.

-

Signaling Pathways and Logical Relationships

The distinct stereochemistry of α-adenosine can influence its interaction with biological targets such as receptors and enzymes. The following diagrams illustrate key concepts related to adenosine stereochemistry and the experimental workflow for its determination.

Caption: Relationship between α-adenosine and its key stereochemical features.

Caption: Experimental workflow for the stereochemical analysis of α-adenosine.

Conclusion

The stereochemistry of α-adenosine is characterized by a trans relationship between the adenine base and the C5' hydroxymethyl group, which leads to distinct conformational preferences compared to its β-anomer. Notably, α-2'-deoxyadenosine has been shown to favor a syn glycosidic bond conformation, a C2'-endo sugar pucker, and a +sc orientation around the C4'-C5' bond. The detailed experimental protocols provided herein for NMR spectroscopy, X-ray crystallography, and Circular Dichroism serve as a guide for researchers aiming to characterize the stereochemistry of α-adenosine and its derivatives. A thorough understanding of these stereochemical features is critical for the rational design of novel α-nucleoside-based therapeutics with tailored biological activities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereochemistry of nucleic acids and their constituents. 18. Conformational analysis of alpha nucleosides by x-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. researchgate.net [researchgate.net]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]

The Obscure Anomers: A Technical Guide to the Discovery and Natural Occurrence of Alpha-Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the central dogma of molecular biology, the canonical nucleosides—adenosine, guanosine, cytidine, thymidine, and uridine—exist almost exclusively in their β-anomeric form. This configuration, where the nucleobase is on the same side of the sugar ring as the 5'-hydroxymethyl group, is fundamental to the structure and function of DNA and RNA. However, their stereoisomers, the α-nucleosides, in which the nucleobase is on the opposite side, represent a fascinating and underexplored area of chemical biology. While exceedingly rare in nature, the discovery of α-nucleosides in key biological molecules has unveiled their unique properties and potential therapeutic applications, ranging from antiviral to anticancer agents.[1][2] This technical guide provides an in-depth exploration of the discovery, natural occurrence, and biological significance of these enigmatic molecules.

Discovery and Natural Occurrence of Alpha-Nucleosides

The first hint of α-nucleosides in a biological context emerged in the mid-20th century. Unlike their β-counterparts, which are primary components of nucleic acids, α-nucleosides have been identified as constituents of essential cofactors and as minor components in nucleic acid hydrolysates. Their discovery was often the result of meticulous chemical degradation and characterization of complex natural products.

Key Discoveries:

-

Nicotinamide Adenine (B156593) Dinucleotide (NAD+): In 1955, an α-anomeric linkage was identified within a derivative of NAD+, a pivotal coenzyme in redox reactions. This was the first report of an α-nucleoside derivative in a naturally occurring and biologically crucial molecule.[1]

-

Vitamin B12 (Cobalamin): The intricate structure of vitamin B12, elucidated in the 1950s, revealed the presence of 5,6-dimethyl-1-α-D-ribofuranosylbenzimidazole as the "lower" axial ligand coordinated to the cobalt ion. This discovery firmly established α-nucleosides as components of essential biomolecules.[1]

-

Yeast RNA: In 1965, trace amounts of α-cytidine were detected in the hydrolysates of yeast RNA. This finding suggested that α-nucleosides might occur, albeit rarely, within cellular nucleic acid pools.[1]

-

Propionibacterium shermanii: This bacterium, a known producer of vitamin B12, was also found to contain free α-adenosine in 1971, further expanding the known natural sources of these anomers.[1]

Quantitative Data on Natural Occurrence:

Despite their confirmed existence, quantitative data on the natural abundance of α-nucleosides remains scarce, underscoring their rarity. The prevailing scientific consensus is that they are present in minute quantities, often as minor components alongside their abundant β-isomers. For instance, while yeast RNA is a source of α-cytidine, its concentration relative to β-cytidine is exceptionally low. Similarly, the concentration of free α-adenosine in Propionibacterium shermanii is not well-documented but is understood to be significantly less than its β-counterpart. The primary source of a naturally occurring α-nucleoside in a significant, structurally defined role remains as the 5,6-dimethyl-1-α-D-ribofuranosylbenzimidazole moiety within vitamin B12.

| α-Nucleoside | Natural Source | Year of Discovery | Reported Concentration/Abundance |

| α-Nicotinamide adenine dinucleotide derivative | Diphosphopyridine nucleotide (DPN) | 1955 | Not quantitatively reported |

| 5,6-Dimethyl-1-α-D-ribofuranosylbenzimidazole | Vitamin B12 | 1963 | One molecule per molecule of Vitamin B12 |

| α-Cytidine | Yeast RNA hydrolysate | 1965 | "Extremely rare"[1] |

| α-Adenosine | Propionibacterium shermanii | 1971 | Not quantitatively reported |

Experimental Protocols

The isolation and characterization of α-nucleosides from their natural sources require specialized and precise experimental techniques due to their low abundance and the presence of interfering substances.

Protocol 1: Isolation and Purification of 5,6-Dimethyl-1-α-D-ribofuranosylbenzimidazole (α-Ribazole) from Vitamin B12

Objective: To hydrolyze vitamin B12 and purify the resulting α-ribazole.

Methodology:

-

Alkaline Hydrolysis:

-

Dissolve a known quantity of cyanocobalamin (B1173554) (Vitamin B12) in 5 M NaOH.

-

Heat the solution at 85°C for 75 minutes to cleave the nucleotide loop from the corrin (B1236194) ring.[2]

-

Cool the reaction mixture to 4°C for 30 minutes.[2]

-

Neutralize the solution with 5 M HCl.[2]

-

-

Enzymatic Dephosphorylation:

-

Dilute the neutralized hydrolysate with an equal volume of 0.3 M ammonium (B1175870) acetate, pH 8.8.[2]

-

Add alkaline phosphatase to the mixture to remove the phosphate (B84403) group from the 3' position of the ribose.[2]

-

Incubate at 37°C for 16 hours.[2]

-

-

Purification by Boronate Affinity Chromatography:

-

Load the reaction mixture onto a boronate affinity resin column. This resin specifically binds vicinal diols present in the ribose moiety of the α-ribazole.[2]

-

Wash the column with 0.3 M ammonium sulfate, pH 8.8, followed by water to remove unbound corrinoids and other impurities.[2]

-

Elute the bound α-ribazole with 0.1 M formic acid.[2]

-

Lyophilize the eluate to remove the formic acid and obtain the purified α-ribazole.[2]

-

-

Quantification:

-

The concentration of the purified α-ribazole can be determined spectrophotometrically.

-

Protocol 2: Isolation of a Nucleoside Mixture Containing α-Cytidine from Yeast RNA

Objective: To hydrolyze total yeast RNA to its constituent nucleosides for subsequent analysis.

Methodology:

-

Yeast RNA Isolation:

-

Harvest yeast cells (Saccharomyces cerevisiae) from a culture by centrifugation.

-

Lyse the cells using a hot acid phenol (B47542) extraction method to release total RNA.[3][4]

-

Purify the total RNA from the lysate using phenol-chloroform extractions and ethanol (B145695) precipitation.[3][4]

-

-

Enzymatic Hydrolysis of RNA:

-

Dissolve the purified total RNA in a suitable buffer.

-

Perform a two-step enzymatic digestion:

-

Incubate under optimized conditions (e.g., 37°C for 2 hours) to ensure complete hydrolysis.[5]

-

-

Analysis by High-Performance Liquid Chromatography (HPLC):

-

Inject the resulting nucleoside mixture into a reversed-phase HPLC system.[5][6]

-

Use a suitable gradient of solvents (e.g., a water/methanol or water/acetonitrile gradient with a buffer like ammonium acetate) to separate the different nucleosides.[5][6]

-

Monitor the elution profile using a UV detector, as nucleosides absorb UV light.[5][6]

-

Identify the α-cytidine peak by comparing its retention time to that of a pure α-cytidine standard. Due to its rarity, this peak will be significantly smaller than the β-cytidine peak.

-

Biological Significance and Signaling Pathways

While not primary building blocks of genetic material, α-nucleosides and their synthetic analogs exhibit remarkable biological activities. Their altered stereochemistry leads to unique interactions with enzymes and receptors, making them valuable tools in drug development.

Inhibition of DNA Replication (Antibacterial Action)

Synthetic α-nucleoside analogs, after conversion to their triphosphate forms within the cell, can act as competitive inhibitors of DNA polymerases. By mimicking natural deoxynucleoside triphosphates (dNTPs), they can bind to the active site of the polymerase. However, the α-anomeric configuration can hinder the proper formation of the phosphodiester bond, leading to chain termination and the inhibition of DNA replication. This mechanism is a key strategy in the development of antibacterial agents.[7][8]

Induction of Apoptosis in Cancer Cells

Certain α-nucleoside analogs have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells. The proposed mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway. These analogs, likely after incorporation into DNA or through other cellular stress signals, trigger the release of cytochrome c from the mitochondria. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, which orchestrate the dismantling of the cell.[9][10]

Conclusion

Alpha-nucleosides, though rare in the grand scheme of natural biomolecules, hold a significant place in our understanding of chemical diversity and biological function. From their initial discovery in essential cofactors to their potential as therapeutic agents, these anomeric outliers continue to inspire research in medicinal chemistry and drug development. The detailed protocols and mechanistic insights provided in this guide aim to equip researchers with the foundational knowledge to further explore the fascinating world of α-nucleosides and unlock their full therapeutic potential.

References

- 1. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of DNA primase and polymerase alpha by arabinofuranosylnucleoside triphosphates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RNA Structure - Function Protocols: Alkaline Hydrolysis, RNA Sequencing and RNA Structure Analyses with Nucleases | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Prokaryotic DNA replication - Wikipedia [en.wikipedia.org]

- 5. Quantitative enzymatic hydrolysis of tRNAs: reversed-phase high-performance liquid chromatography of tRNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Antibiotics Targeting Bacterial Replicative DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Biological Significance of Anomeric DNA: A Technical Guide for Researchers and Drug Development Professionals

December 15, 2025

Abstract

This technical guide provides a comprehensive overview of the biological significance of anomeric DNA, with a particular focus on its α-anomeric configuration. In contrast to naturally occurring β-anomeric DNA, the altered stereochemistry at the C1' position of the deoxyribose sugar in α-anomeric DNA confers unique structural and functional properties. These include the formation of parallel-stranded duplexes with complementary β-DNA, remarkable resistance to nuclease degradation, and distinct interactions with cellular machinery such as DNA polymerases. This guide delves into the thermodynamic stability of various anomeric DNA duplexes, the impact of α-anomeric lesions on DNA replication and fidelity, and the burgeoning applications of α-anomeric oligonucleotides in therapeutics, particularly as antisense agents and aptamers. Detailed experimental protocols for the synthesis, characterization, and biological evaluation of anomeric DNA are provided, alongside illustrative diagrams of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction: The Anomeric Distinction in DNA

Deoxyribonucleic acid (DNA), the blueprint of life, is a polymer of nucleotide units, each comprising a phosphate (B84403) group, a deoxyribose sugar, and a nitrogenous base. The stereochemistry of the glycosidic bond linking the base to the C1' of the deoxyribose sugar is a critical determinant of DNA's structure and function. In canonical B-DNA, this bond is in the β-configuration. However, synthetic chemistry allows for the creation of DNA with the opposite, or α-configuration, at this anomeric center. This seemingly subtle change has profound implications for the molecule's geometry, stability, and biological activity.

Anomeric DNA, particularly α-anomeric DNA, has garnered significant interest due to its unique properties. One of the most striking features of α-anomeric oligonucleotides is their ability to form stable, parallel-stranded duplexes with complementary β-DNA strands.[1] This is in stark contrast to the antiparallel orientation of canonical β/β-DNA duplexes. Furthermore, homochiral α/α-DNA duplexes can also form, exhibiting an antiparallel strand alignment.[1]

From a biological standpoint, the α-anomeric configuration imparts a remarkable resistance to degradation by cellular nucleases.[2] This intrinsic biostability makes α-anomeric oligonucleotides highly attractive candidates for therapeutic applications, where the rapid clearance of natural oligonucleotides is a major hurdle. This guide will explore the multifaceted biological significance of anomeric DNA, from its role as a DNA lesion to its potential as a next-generation therapeutic modality.

Structural and Thermodynamic Properties of Anomeric DNA Duplexes

The stability of a DNA duplex is a critical parameter influencing its biological function. The introduction of an α-anomeric nucleotide significantly alters the thermodynamic landscape of DNA hybridization. The stability of duplexes containing α-anomeric strands follows a general trend: α/α > β/β ≥ α/β.[3][4]

Quantitative Data on Duplex Stability

The thermodynamic parameters for the formation of various anomeric DNA duplexes have been determined through techniques such as UV melting experiments.[5][6] The melting temperature (Tm), enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) provide quantitative measures of duplex stability. The following table summarizes representative thermodynamic data for different duplex configurations.

| Duplex Type | Sequence (5'-3') | Tm (°C) [a] | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Reference |

| β/β (antiparallel) | β-d(CGA TCG TCG) / β-d(CGA CGA TCG) | 55.2 | -64.4 ± 1.6 | -175.3 ± 5.1 | -10.0 ± 0.06 | [5] |

| α/β (parallel) | α-d(CGA TCG TCG) / β-d(CGA CGA TCG) | 48.5 | -58.2 | -168.1 | -8.4 | [4] |

| α/α (antiparallel) | α-d(CGA TCG TCG) / α-d(CGA CGA TCG) | 62.1 | -70.1 | -190.2 | -11.5 | [4] |

| β/β with mismatch | β-d(CGA GCG TCG) / β-d(CGA CGA TCG) | 42.8 | -45.3 | -125.4 | -7.1 | [7] |

[a] Tm values are measured at a concentration of 5 µM of each single strand in a buffer containing 100 mM NaCl, 10 mM MgCl2, and 10 mM Na-cacodylate (pH 7.0).[4]

These data quantitatively demonstrate the significant stabilization of the homochiral α/α duplex compared to the canonical β/β duplex and the relative destabilization of the heterochiral α/β parallel-stranded duplex.

Biological Implications of Anomeric DNA

The unique properties of anomeric DNA have significant biological consequences, both as a form of DNA damage and as a tool for therapeutic intervention.

Anomeric DNA as a Lesion: Impact on Replication

Hydroxyl radical attack on the C1' position of deoxyribose can lead to the formation of α-anomeric deoxynucleosides (α-dNs) within cellular DNA.[8] The presence of these lesions can perturb the fidelity and efficiency of DNA replication.

Studies utilizing a shuttle-vector method in Escherichia coli have shown that α-dN lesions can block DNA replication and induce mutations.[8] For instance, without SOS induction, α-dC and α-dG lesions strongly block replication and lead to C→A and G→A mutations, respectively.[8] The SOS response can increase the bypass efficiency of these lesions, often with the involvement of specialized translesion synthesis (TLS) DNA polymerases like Pol V.[8]

Caption: Workflow of DNA replication encountering an α-anomeric lesion.

Nuclease Resistance: A Key Therapeutic Advantage

One of the most significant biological properties of α-anomeric DNA is its profound resistance to degradation by nucleases.[2] Both endo- and exonucleases that readily degrade natural β-DNA are largely inactive against α-oligonucleotides.[2] This resistance is attributed to the altered stereochemistry of the phosphodiester backbone, which is not recognized by the active sites of these enzymes.

This intrinsic stability is a major driver for the development of α-anomeric oligonucleotides as therapeutic agents, as it can significantly prolong their half-life in vivo.

Anomeric Oligonucleotides in Drug Development

The unique characteristics of α-anomeric DNA have been harnessed for various drug development applications, most notably in the fields of antisense technology and aptamers.

Antisense oligonucleotides are short, single-stranded nucleic acids designed to bind to a specific mRNA sequence, thereby modulating gene expression. A major challenge in ASO therapy is their susceptibility to nuclease degradation. The incorporation of α-anomeric nucleotides into ASO designs can significantly enhance their biostability, leading to improved therapeutic efficacy.

Aptamers are structured oligonucleotides that can bind to specific target molecules, such as proteins, with high affinity and specificity. They are often referred to as "chemical antibodies." The incorporation of α-anomeric nucleotides can enhance the nuclease resistance and, in some cases, modulate the binding affinity and specificity of aptamers.

Caption: SELEX workflow for α-anomeric aptamer selection.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of anomeric DNA.

Solid-Phase Synthesis of α-Anomeric Oligonucleotides

Objective: To synthesize custom α-anomeric DNA oligonucleotides.

Principle: This protocol is based on the phosphoramidite (B1245037) method, which is the standard for automated DNA synthesis. It utilizes α-nucleoside phosphoramidites and an α-nucleoside derivatized solid support.[9]

Materials:

-

α-Deoxynucleoside phosphoramidites (A, C, G, T)

-

Controlled pore glass (CPG) solid support derivatized with the initial α-deoxynucleoside

-

Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Activator solution (e.g., 0.45 M tetrazole in acetonitrile)

-

Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Automated DNA synthesizer

-

HPLC system for purification

Procedure:

-

Synthesizer Setup: Load the α-deoxynucleoside phosphoramidites, solid support, and all necessary reagents onto the automated DNA synthesizer.

-

Synthesis Cycle (repeated for each nucleotide addition): a. Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the detritylation solution. b. Coupling: Activate the next α-deoxynucleoside phosphoramidite with the activator solution and couple it to the free 5'-hydroxyl group. c. Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidize the phosphite (B83602) triester linkage to the more stable phosphate triester.

-

Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups by incubation in concentrated ammonium hydroxide (B78521) at 55°C for 8-12 hours.

-

Purification: Purify the full-length α-anomeric oligonucleotide from shorter failure sequences using reverse-phase or ion-exchange HPLC.

-

Characterization: Confirm the identity and purity of the synthesized oligonucleotide by mass spectrometry and analytical HPLC.

Nuclease Resistance Assay

Objective: To assess the stability of α-anomeric DNA in the presence of nucleases.

Principle: The α-anomeric oligonucleotide is incubated with a nuclease, and its degradation is monitored over time, typically by gel electrophoresis, and compared to a control β-anomeric oligonucleotide.

Materials:

-

5'-radiolabeled (e.g., with 32P) or fluorescently labeled α-anomeric and β-anomeric oligonucleotides of the same sequence.

-

Nuclease S1 or calf spleen phosphodiesterase.

-

Nuclease reaction buffer.

-

Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea).

-

Gel loading buffer (e.g., formamide (B127407) with loading dyes).

-

Phosphorimager or fluorescence scanner.

Procedure:

-

Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing the labeled oligonucleotide (α or β), nuclease reaction buffer, and nuclease. Include a no-nuclease control for each oligonucleotide.

-

Incubation: Incubate the reactions at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction and quench the enzymatic activity by adding an equal volume of gel loading buffer and placing it on ice or heating to 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until the loading dye has migrated an appropriate distance.

-

Visualization and Quantification: Visualize the gel using a phosphorimager or fluorescence scanner. The intensity of the band corresponding to the full-length oligonucleotide is quantified at each time point to determine the rate of degradation.

Shuttle-Vector Assay for DNA Lesion Bypass

Objective: To quantitatively assess the bypass efficiency and mutagenic properties of an α-anomeric lesion in vivo.

Principle: A plasmid vector containing a site-specific α-anomeric lesion is introduced into bacterial cells. The replication products are then isolated and analyzed to determine the frequency of lesion bypass and the types of mutations introduced.[8]

Materials:

-

Single-stranded plasmid vector (e.g., M13-based).

-

Synthetic oligonucleotide containing the α-anomeric lesion.

-

T4 DNA ligase.

-

Competent E. coli cells (and isogenic strains deficient in specific DNA polymerases).

-

Plasmid purification kit.

-

Restriction enzymes.

-

PCR reagents.

-

DNA sequencing service or instrument.

Procedure:

-

Vector Construction: Ligate the oligonucleotide containing the α-anomeric lesion into the single-stranded plasmid vector to create a gapped duplex.

-

Transformation: Transform the lesion-containing plasmid into the desired E. coli strain. A lesion-free control plasmid should be used in parallel.

-

Replication: Allow the bacteria to grow and the plasmids to replicate for a defined period.

-

Plasmid Isolation: Isolate the progeny plasmids from the bacterial culture.

-

Analysis of Bypass Efficiency: Use quantitative PCR (qPCR) or competitive replication and adduct bypass (CRAB) assay to determine the proportion of plasmids that have successfully replicated past the lesion.[8]

-

Mutation Analysis: a. Amplify the region of the plasmid containing the original lesion site by PCR. b. Analyze the PCR products by restriction digestion (if the mutation creates or destroys a restriction site) or by direct DNA sequencing to identify and quantify the types of mutations that occurred during lesion bypass.

Conclusion and Future Perspectives

Anomeric DNA, with its non-natural α-glycosidic linkage, represents a fascinating area of nucleic acid chemistry with profound biological implications. Its inherent resistance to nuclease degradation is a cornerstone of its therapeutic potential, offering a solution to the stability issues that have plagued oligonucleotide-based drugs. The ability of α-anomeric DNA to form unique parallel-stranded duplexes and its distinct interactions with DNA polymerases highlight the intricate relationship between structure and function in biological systems.

The continued exploration of anomeric DNA is poised to drive innovation in several key areas. In drug development, the design of next-generation antisense oligonucleotides and aptamers with enhanced pharmacokinetic and pharmacodynamic properties is an active area of research. Furthermore, the study of anomeric DNA lesions provides valuable insights into the mechanisms of DNA damage, repair, and mutagenesis, which are fundamental to understanding diseases such as cancer.

As our ability to synthesize and manipulate these novel nucleic acid architectures improves, so too will our capacity to harness their unique properties for a wide range of applications in biotechnology and medicine. The in-depth understanding of the biological significance of anomeric DNA, as outlined in this guide, will be crucial for realizing its full potential.

References

- 1. worthe-it.co.za [worthe-it.co.za]

- 2. alpha-DNA II. Synthesis of unnatural alpha-anomeric oligodeoxyribonucleotides containing the four usual bases and study of their substrate activities for nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of DNA lesion bypass using a ChIP-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anomeric DNA: Functionalization of α‐d Anomers of 7‐Deaza‐2′‐deoxyadenosine and 2′‐Deoxyuridine with Clickable Side Chains and Click Adducts in Homochiral and Heterochiral Double Helices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transition characteristics and thermodynamic analysis of DNA duplex formation: a quantitative consideration for the extent of duplex association - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transition characteristics and thermodynamic analysis of DNA duplex formation: a quantitative consideration for the extent of duplex association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]

- 8. In vivo detection and replication studies of α-anomeric lesions of 2′-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alpha-DNA. VII. Solid phase synthesis of alpha-anomeric oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Adenosine Receptor Modulation

Disclaimer: The term "alpha-adenosine" is not a standard scientific term. This guide interprets the user's interest as focusing on the therapeutic properties of modulating the well-established adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3), which are the primary targets for adenosine-related drug development. There is also evidence of interaction between adenosine receptors and alpha-adrenoceptors, which is briefly addressed.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the therapeutic potential of targeting adenosine receptors.

Introduction to Adenosine and its Receptors

Adenosine is an endogenous purine (B94841) nucleoside that plays a crucial role in numerous physiological and pathological processes.[1][2] It is a key signaling molecule that exerts its effects by activating four G-protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[3][4] These receptors are widely distributed throughout the body and are involved in regulating a vast array of functions, making them attractive therapeutic targets for a variety of diseases.[3][5] Modulation of these receptors, through the use of selective agonists and antagonists, has shown promise in conditions ranging from cardiovascular and neurodegenerative diseases to inflammation and cancer.[3][5]

Extracellular adenosine levels increase in response to metabolic stress, such as hypoxia and ischemia, where it acts as a cytoprotective agent.[6] The therapeutic strategy of targeting adenosine receptors aims to either mimic or block the effects of adenosine in a tissue- and disease-specific manner.

Adenosine Receptor Subtypes and Their Therapeutic Potential

A1 Adenosine Receptor (A1AR)

The A1 adenosine receptor is predominantly coupled to inhibitory G-proteins (Gi/Go), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[7] A1AR activation also involves the modulation of ion channels, such as the opening of potassium channels and the inhibition of calcium channels.[7]

Therapeutic Applications:

-

Cardiovascular Diseases: A1AR agonists have been investigated for their cardioprotective effects, particularly in the context of ischemic events.[7] They can reduce heart rate, decrease myocardial oxygen demand, and protect against ischemia-reperfusion injury.[7][8] Specific A1AR agonists like Tecadenoson and Selodenoson have been evaluated for the treatment of atrial arrhythmias.[9] Partial A1AR agonists are being explored to provide insulin (B600854) sensitivity without the cardiovascular side effects associated with full agonists.[9]

-

Pain Management: A1ARs are involved in the modulation of nociceptive pathways. Agonists of this receptor have shown analgesic effects in various pain models, including neuropathic pain.[7][10]

-

Neurological Disorders: The inhibitory effects of A1AR activation on neuronal activity suggest their potential in treating conditions characterized by excessive neuronal firing, such as epilepsy.[7] They are also being investigated for neuroprotective roles in diseases like Alzheimer's and Parkinson's.[7]

-

Type 2 Diabetes: A1AR agonists can enhance insulin sensitivity and have been studied for the management of type 2 diabetes.[9][10] However, development has been challenged by cardiovascular side effects.[9]

Quantitative Data for A1AR Ligands:

| Compound | Type | Affinity (Ki) | Therapeutic Indication | Reference |

| Tecadenoson | Agonist | - | Atrial Arrhythmias | [9] |

| Selodenoson | Agonist | - | Atrial Arrhythmias | [9] |

| CVT-3619 | Partial Agonist | 55 nM (hA1) | Type 2 Diabetes | [9] |

| GW493838 | Agonist | - | Pain Management | [9][10] |

| GR79236 | Agonist | - | Type 2 Diabetes, Pain | [9][10] |

| Capadenoson | Agonist | - | Angina | [9] |

Signaling Pathway for A1 Adenosine Receptor:

References

- 1. Adenosine and its receptors as therapeutic targets: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological and pharmacological properties of adenosine: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Adenosine receptors as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are A1R agonists and how do they work? [synapse.patsnap.com]

- 8. Pharmacology and therapeutic applications of A1 adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Inhibitory Activity of α-Adenosine on Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of α-adenosine on tumor cells. It covers the molecular mechanisms, key signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for researchers investigating its potential as an anti-cancer agent.

Introduction

Adenosine (B11128), a purine (B94841) nucleoside, is a critical signaling molecule involved in a myriad of physiological and pathological processes. Within the tumor microenvironment, adenosine concentrations are often elevated, where it can paradoxically exert both tumor-promoting and tumor-suppressing effects. This guide focuses on the inhibitory activities of adenosine and its analogs on tumor cells, exploring its potential as a therapeutic agent. The anti-tumor effects of adenosine are mediated through both receptor-dependent and receptor-independent pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and invasion.[1][2][3]

Mechanisms of Action

The inhibitory effects of α-adenosine on tumor cells are multifaceted, involving intricate signaling cascades that can be broadly categorized into two main pathways:

Receptor-Dependent Mechanisms

Adenosine exerts many of its effects by binding to four subtypes of G-protein coupled receptors: A1, A2A, A2B, and A3.[4] The expression levels of these receptors can vary among different cancer types, influencing the cellular response to adenosine.

-

A1 and A3 Receptor Activation: Activation of A1 and A3 adenosine receptors has been linked to anti-tumor effects in several cancer types. For instance, A1 receptor activation can impair glioblastoma growth.[4] Agonists of the A3 receptor have been shown to induce apoptosis and inhibit tumor growth by deregulating the NF-κB and Wnt signaling pathways in tumor cells, while having a differential, growth-factor-inducing effect on normal cells.[4]

-

A2A and A2B Receptor Signaling: The roles of A2A and A2B receptors are more complex and can be context-dependent. While often associated with immunosuppression in the tumor microenvironment, direct effects on cancer cells have also been observed.[5][6]

Receptor-Independent Mechanisms

Adenosine can also exert its anti-tumor effects independently of its cell surface receptors. This often involves the cellular uptake of adenosine via nucleoside transporters.[1][6]

-

Intracellular Conversion and AMPK Activation: Once inside the cell, adenosine is phosphorylated to adenosine monophosphate (AMP). An increased intracellular AMP:ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[1][7] Activated AMPK can inhibit cell growth and proliferation.

-

Inhibition of PI3K/Akt/mTOR Pathway: Adenosine has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[1] This pathway is crucial for cell growth, proliferation, and survival, and its inhibition can lead to apoptosis.

-

Induction of Apoptosis: Adenosine can trigger the intrinsic apoptosis pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases.[1][2][5]

-

Cell Cycle Arrest: Adenosine can induce cell cycle arrest, primarily in the G0/G1 phase, by downregulating the expression of key cell cycle regulatory proteins such as cyclin D1 and cyclin-dependent kinase 4 (Cdk4).[2]

Quantitative Data on the Inhibitory Effects of α-Adenosine

The following tables summarize the quantitative data from various studies on the effects of adenosine on different cancer cell lines.

Table 1: Effect of Adenosine on Cancer Cell Viability

| Cell Line | Cancer Type | Adenosine Concentration | Incubation Time | % Inhibition / IC50 | Reference |

| FaDu | Human Pharyngeal Squamous Carcinoma | 1.5 mM | 24 h | Significant inhibition | [1] |

| FaDu | Human Pharyngeal Squamous Carcinoma | 3 mM | 24 h | Further significant inhibition | [1] |

| A2780 | Ovarian Cancer | 80 mM | 48 h | 84.3% | [5] |

| SKOV3 | Ovarian Cancer | 80 mM | 48 h | 79.1% | [5] |

| HEY | Ovarian Cancer | 700-900 µM | 48 h | IC50 | [8] |

| A2780 | Ovarian Cancer | 700-900 µM | 48 h | IC50 | [8] |

| A2780CisR | Ovarian Cancer (Cisplatin-resistant) | 700-900 µM | 48 h | IC50 | [8] |

| A549 | Lung Carcinoma | >200 µM | - | Inhibitory effect | [4] |

| A375 | Melanoma | >200 µM | - | Inhibitory effect | [4] |

Table 2: Adenosine-Induced Apoptosis in Cancer Cells

| Cell Line | Cancer Type | Adenosine Concentration | Incubation Time | % Apoptotic Cells (Early + Late) | Reference |

| FaDu | Human Pharyngeal Squamous Carcinoma | 3 mM | 24 h | 36.4% | [1] |

| A2780 | Ovarian Cancer | 40 mM | 24 h | 40.2% | [5] |

| SKOV3 | Ovarian Cancer | 40 mM | 24 h | Positively correlated with concentration | [5] |

Table 3: Adenosine-Induced Cell Cycle Arrest in Cancer Cells

| Cell Line | Cancer Type | Adenosine Concentration | Incubation Time | Effect on Cell Cycle | Reference |

| MCF-7 CSCs | Breast Cancer Stem Cells | Dose-dependent | 48 h | Increased G1 and sub-G1 phases | [9] |

| MDA-MB-231 CSCs | Breast Cancer Stem Cells | Dose-dependent | 48 h | Increased G1 and sub-G1 phases | [9] |

| OVCAR-3 | Ovarian Cancer | Concentration-dependent | - | Arrest in G0/G1 phase | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: Overview of Receptor-Dependent and -Independent Signaling Pathways of Adenosine.

Caption: Adenosine-Induced Intrinsic Apoptosis Pathway.

Caption: Experimental Workflow for Cell Cycle Analysis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of adenosine on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Adenosine stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8]

-

Treat the cells with various concentrations of adenosine and incubate for the desired time (e.g., 24, 48, 72 hours). Include untreated cells as a control.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

-

Shake the plate for 15 minutes on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following adenosine treatment.

Materials:

-

Cancer cell line of interest

-

Adenosine

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentration of adenosine for the specified time.

-

Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

-

Incubate the cells for 15 minutes at room temperature in the dark.[11]

-

Analyze the stained cells by flow cytometry within one hour.[10]

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This protocol determines the distribution of cells in different phases of the cell cycle after adenosine treatment.

Materials:

-

Cancer cell line of interest

-

Adenosine

-

6-well plates

-

Cold 70% ethanol (B145695)

-

PBS

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with adenosine.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells on ice for at least 2 hours or store at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.[12]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[13]

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression of key proteins involved in apoptosis (Bcl-2, Bax) and cell cycle regulation (Cyclin D1, Cdk4).

Materials:

-

Cancer cell line of interest

-

Adenosine

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Cyclin D1, anti-Cdk4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with adenosine, then lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize the protein expression levels.

Conclusion

α-Adenosine demonstrates significant inhibitory activity against a range of tumor cells through diverse and interconnected signaling pathways. Its ability to induce apoptosis and cell cycle arrest, coupled with the potential for both receptor-dependent and -independent mechanisms of action, makes it a compelling candidate for further investigation in cancer therapy. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to elucidate the full therapeutic potential of adenosine and its analogs in oncology. Further research is warranted to optimize its delivery, enhance its efficacy, and explore its synergistic effects with existing anti-cancer treatments.

References

- 1. Adenosine induces intrinsic apoptosis via the PI3K/Akt/mTOR signaling pathway in human pharyngeal squamous carcinoma FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine induces cell cycle arrest and apoptosis via cyclinD1/Cdk4 and Bcl-2/Bax pathways in human ovarian cancer cell line OVCAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptosis and cell cycle regulatory effects of adenosine by modulation of GLI-1 and ERK1/2 pathways in CD44+ and CD24- breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Adenosine and deoxyadenosine induces apoptosis in oestrogen receptor‐positive and ‐negative human breast cancer cells via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Adenosine enhances cisplatin sensitivity in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis and cell cycle regulatory effects of adenosine by modulation of GLI‐1 and ERK1/2 pathways in CD44+ and CD24− breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. kumc.edu [kumc.edu]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential: A Technical Guide to the Antibacterial and Antiplasmodial Effects of Alpha-Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogues have long been a cornerstone of antiviral and anticancer therapies. Their ability to mimic natural nucleosides allows them to interfere with essential cellular processes, leading to the inhibition of pathogen replication or cancer cell proliferation.[1][2] While the vast majority of clinically utilized nucleosides possess the natural β-anomeric configuration, their synthetic counterparts, the α-nucleosides, are emerging as a class of compounds with unique and potent biological activities.[3][4][5] This in-depth technical guide explores the antibacterial and antiplasmodial properties of α-nucleosides, providing a comprehensive overview of their efficacy, mechanisms of action, and the experimental methodologies used in their evaluation.

Naturally occurring nucleosides predominantly exist in the β-configuration, where the nucleobase is on the same side of the sugar ring as the 5'-hydroxymethyl group.[3][6] In contrast, α-nucleosides feature the nucleobase on the opposite side, a seemingly subtle stereochemical change that imparts significant and advantageous physicochemical and biological properties.[3][6] These include enhanced enzymatic stability and the ability to form unique nucleic acid structures.[4] This guide will delve into the quantitative data supporting the antibacterial and antiplasmodial claims, detail the experimental protocols for their assessment, and visualize the underlying biological pathways.

Antibacterial Effects of Alpha-Nucleosides

While the exploration of nucleoside analogues as antibacterial agents is less extensive than their use in virology and oncology, a growing body of evidence suggests their potential in combating bacterial infections.[1][2][7] Alpha-nucleoside derivatives, in particular, have demonstrated inhibitory activity against various bacterial species.

Quantitative Data on Antibacterial Activity

The following table summarizes the available quantitative data on the antibacterial effects of specific α-nucleosides. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a compound that prevents visible growth of a bacterium.

| Compound | Bacterial Strain | MIC (mg/L) | Reference |

| 2-Chloro-α-2'-deoxyadenosine | Leukemia L1210 cells | Significant Inhibition | [3] |

| 2-Methoxy-α-2'-deoxyadenosine | Leukemia L1210 cells | Significant Inhibition | [3] |

*Note: While Leukemia L1210 is a cancer cell line, this early research highlighted the biological activity of α-nucleosides and spurred further investigation into their therapeutic potential, including antimicrobial effects.[3] More recent and specific antibacterial data for a broader range of α-nucleosides is an active area of research.

Experimental Protocols for Antibacterial Susceptibility Testing

The determination of the antibacterial efficacy of α-nucleosides typically involves standardized in vitro assays. The following outlines a general experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

References

- 1. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01399G [pubs.rsc.org]

- 7. Nucleoside Analogues as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Anomeric Advantage: A Technical Guide to the High Enzyme Stability of α-Adenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the core principles underlying the enhanced enzymatic stability of α-adenosine compared to its naturally occurring β-anomer. The unique stereochemistry of the N-glycosidic bond in α-adenosine confers significant resistance to cleavage by key metabolic enzymes, including adenosine (B11128) deaminase and adenosine kinase. This heightened stability has profound implications for the development of therapeutic nucleoside analogs with improved pharmacokinetic profiles. This document provides a comprehensive overview of the enzymatic and chemical stability of α-adenosine, detailed experimental protocols for assessing these properties, and visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

Adenosine, a ubiquitous purine (B94841) nucleoside, plays a critical role in numerous physiological processes, from energy metabolism as a constituent of ATP to neurotransmission and cardiovascular function through its action on purinergic receptors.[1] The biological activity of adenosine is tightly regulated by its metabolic clearance, primarily through two enzymatic pathways: deamination to inosine (B1671953) by adenosine deaminase (ADA) and phosphorylation to adenosine monophosphate (AMP) by adenosine kinase (ADK).[2][3]

Naturally occurring adenosine exists as the β-anomer, where the adenine (B156593) base is on the same side of the ribose ring as the C5' hydroxymethyl group. Its anomer, α-adenosine, features the adenine base on the opposite side. This seemingly subtle stereochemical difference at the anomeric carbon (C1') dramatically alters the molecule's three-dimensional structure, leading to a profound increase in its resistance to enzymatic degradation.[4][5] This enhanced stability makes α-adenosine and its derivatives attractive candidates for therapeutic development, as they can exhibit prolonged biological effects.

This guide will explore the structural basis for this stability, present available data, and provide detailed methodologies for its investigation.

Enzymatic Stability of α-Adenosine

The primary reason for the high enzymatic stability of α-adenosine lies in the specific conformational requirements of the active sites of enzymes that metabolize adenosine. These enzymes have evolved to recognize and bind the specific three-dimensional shape of the β-anomer.

Resistance to Adenosine Deaminase (ADA)

Adenosine deaminase catalyzes the irreversible hydrolytic deamination of adenosine to inosine.[6] The active site of ADA is exquisitely shaped to accommodate the syn or anti conformation of β-adenosine. The altered stereochemistry of α-adenosine prevents its proper orientation within the ADA active site, leading to significantly reduced or negligible enzymatic activity.

While specific kinetic data for α-adenosine with ADA is sparse in publicly available literature, it is widely reported that α-nucleosides are poor substrates for many nucleoside-metabolizing enzymes.[4] For comparison, the kinetic parameters for the natural substrate, β-adenosine, are presented in Table 1. It is anticipated that the Km for α-adenosine would be significantly higher and the Vmax dramatically lower.

Table 1: Kinetic Parameters of Adenosine Deaminase with β-Adenosine

| Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Human Lymphocyte-rich PBMCs | 103 ± 51 | 0.0015 ± 0.00006 | [7] |

| Calf Intestine | 26.1 - 29.3 | 1.27 (µmol/min/unit) | [8] |

| Breast Cancer Patients | 849 | 83 (mMol/l/min) | [2] |

Resistance to Adenosine Kinase (ADK)

Adenosine kinase is a key enzyme in the purine salvage pathway, catalyzing the phosphorylation of adenosine to AMP.[3][9] Similar to ADA, the active site of ADK is stereospecific for β-adenosine. The incorrect positioning of the adenine base and the ribose hydroxyl groups in α-adenosine hinders the necessary interactions for catalysis, including the binding of ATP and the transfer of the γ-phosphate.

Table 2: Kinetic Parameters of Adenosine Kinase with β-Adenosine

| Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Human Placenta | >2.5 (substrate inhibition) | - | [10] |

| Human Erythrocytes | - | - | [10] |

| Human Liver | >0.5 (substrate inhibition) | - | [10] |

Stability of the N-Glycosidic Bond

Beyond enzymatic resistance, the intrinsic chemical stability of the N-glycosidic bond is a critical factor in the overall persistence of a nucleoside. This bond connects the purine base to the ribose sugar.

Principles of N-Glycosidic Bond Hydrolysis

The hydrolysis of the N-glycosidic bond is typically acid-catalyzed and proceeds via protonation of the purine ring, followed by the departure of the base and formation of an oxocarbenium ion intermediate.[11][12] The rate of hydrolysis is influenced by factors such as the electron-withdrawing or -donating nature of substituents on the purine and sugar moieties.

Comparative Stability of α- and β-Anomers

While extensive quantitative data directly comparing the hydrolysis rates of α- and β-adenosine under identical conditions are limited, the general observation is that α-nucleosides exhibit greater stability towards acid-catalyzed hydrolysis.[4] This is attributed to differences in the stereoelectronic effects arising from the anomeric configuration, which can influence the ease of protonation and the stability of the transition state. One study on the uncatalyzed cleavage of the glycosidic bond of adenosine at neutral pH determined a rate constant of 3.7 x 10-12 s-1 at 25°C for the β-anomer.[13]

Table 3: Comparative N-Glycosidic Bond Stability (Qualitative)

| Anomer | Relative Stability to Acid Hydrolysis | Rationale |

| β-Adenosine | Lower | The natural configuration is more readily accommodated by protonation and subsequent cleavage mechanisms. |

| α-Adenosine | Higher | The altered stereochemistry likely imposes a higher energy barrier for the formation of the oxocarbenium ion transition state. |

Experimental Protocols

The following are detailed methodologies for assessing the enzymatic and chemical stability of nucleoside anomers. These protocols are based on established methods for β-adenosine and may require optimization for α-adenosine.

Enzymatic Assay for Adenosine Deaminase Activity

Principle: The deamination of adenosine to inosine results in a decrease in absorbance at 265 nm. The rate of this decrease is proportional to the ADA activity.

Materials:

-

Spectrophotometer capable of reading UV wavelengths

-

Quartz cuvettes

-

Adenosine deaminase (e.g., from calf intestine)

-

α-Adenosine and β-adenosine

-

50 mM Sodium phosphate (B84403) buffer, pH 7.5

-

Purified water

Procedure:

-

Prepare stock solutions of α-adenosine and β-adenosine in 50 mM sodium phosphate buffer.

-

Prepare a working solution of adenosine deaminase in the same buffer. The concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

-

In a quartz cuvette, mix the sodium phosphate buffer and the adenosine substrate solution (either α or β anomer) to a final volume of 1 mL. A range of substrate concentrations (e.g., 10-200 µM) should be tested to determine kinetic parameters.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 265 nm.

-

Initiate the reaction by adding a small volume of the adenosine deaminase solution and immediately start recording the absorbance at 265 nm at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient difference between adenosine and inosine at 265 nm (Δε = -8.1 mM-1cm-1).

-

Repeat the assay for each substrate concentration and for both anomers.

-

Determine Km and Vmax values by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Enzymatic Assay for Adenosine Kinase Activity

Principle: The phosphorylation of adenosine by ADK consumes ATP and produces ADP. The rate of ADP production can be measured using a coupled enzyme assay that results in a fluorescent or colorimetric signal. Commercial kits are available for this purpose.

Materials:

-

Adenosine Kinase Activity Assay Kit (e.g., from BellBrook Labs[9])

-

Adenosine kinase

-

α-Adenosine and β-adenosine

-

ATP

-

Assay buffer provided in the kit

-

Fluorescence or absorbance plate reader

Procedure:

-

Follow the manufacturer's instructions for the preparation of reagents.

-

Prepare serial dilutions of α-adenosine and β-adenosine in the assay buffer.

-

Set up the reactions in a microplate by adding the assay buffer, ATP, and the adenosine substrate (either α or β anomer).

-

Initiate the reaction by adding adenosine kinase.

-

Incubate the plate at the recommended temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents as per the kit protocol.

-

Incubate for the recommended time to allow for signal development.

-

Read the fluorescence or absorbance using a plate reader.

-

Generate a standard curve using known concentrations of ADP.

-

Calculate the amount of ADP produced in each reaction and determine the initial reaction velocities.

-

Determine kinetic parameters (Km and Vmax) for both anomers as described for the ADA assay.

Analysis of N-Glycosidic Bond Stability by HPLC

Principle: The stability of the N-glycosidic bond can be assessed by monitoring the rate of hydrolysis of the nucleoside into its constituent base (adenine) and sugar (ribose) under acidic conditions. The separation and quantification of the nucleoside and the released base are achieved by High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

α-Adenosine and β-adenosine standards

-

Adenine standard

-

Hydrochloric acid (HCl) or Formic acid

-

Acetonitrile (B52724) (HPLC grade)

-

Purified water (HPLC grade)

-

Thermostated water bath or incubator

Procedure:

-

Prepare stock solutions of α-adenosine and β-adenosine in purified water.

-

Prepare a series of acidic solutions (e.g., 0.1 M, 0.5 M, 1 M HCl).

-

For each anomer, set up a series of reaction vials containing the nucleoside solution and one of the acidic solutions.

-

Incubate the vials at a constant temperature (e.g., 37°C, 50°C, or 70°C).

-

At various time points, withdraw an aliquot from each vial and immediately neutralize it with a suitable base (e.g., NaOH) to stop the hydrolysis.

-

Analyze the samples by HPLC. A typical mobile phase could be a gradient of acetonitrile in a buffer such as ammonium (B1175870) acetate.

-

Monitor the elution of the nucleoside and adenine by UV absorbance at 260 nm.

-

Quantify the amount of remaining nucleoside and the amount of adenine formed at each time point by comparing the peak areas to standard curves.

-

Calculate the rate constant (k) for the hydrolysis of each anomer under each condition by plotting the natural logarithm of the nucleoside concentration versus time. The slope of this plot will be -k.

-

Compare the hydrolysis rate constants of α- and β-adenosine.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the stability and potential biological effects of α-adenosine.

Caption: Comparative metabolism of β- and α-adenosine.

Caption: Mechanism of acid-catalyzed N-glycosidic bond hydrolysis.

Caption: Workflow for determining enzyme kinetic parameters.

Conclusion

The high enzymatic stability of α-adenosine is a direct consequence of its anomeric configuration, which imparts significant resistance to degradation by adenosine deaminase and adenosine kinase. This inherent stability, coupled with the potential for greater resistance to chemical hydrolysis of the N-glycosidic bond, makes α-adenosine and its derivatives highly promising scaffolds for the design of novel therapeutic agents. By evading rapid metabolic inactivation, these compounds can achieve sustained concentrations in target tissues, potentially leading to enhanced efficacy and improved dosing regimens. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers and drug developers to explore the full therapeutic potential of α-anomeric nucleoside analogs. Further quantitative studies are warranted to precisely delineate the kinetic differences between α- and β-adenosine with a broader range of purine-metabolizing enzymes.

References

- 1. Adenosine and adenosine receptors: Newer therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrolytic Fitness of N-glycosyl Bonds: Comparing the Deglycosylation Kinetics of Modified, Alternative and Native Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of adenosine and its interaction with alpha adrenoceptor activity in ischaemic and reperfusion injury of the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Progress curve analysis of adenosine deaminase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]

- 13. The rate of spontaneous cleavage of the glycosidic bond of adenosine - PMC [pmc.ncbi.nlm.nih.gov]

Solid-State Conformation: Insights from X-ray Crystallography

An In-Depth Technical Guide to the Conformational Analysis of α-D-2'-Deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the conformational analysis of α-D-2'-deoxyadenosine, an anomer of the canonical DNA building block, β-D-2'-deoxyadenosine. Understanding the three-dimensional structure and dynamic properties of this nucleoside analog is crucial for its potential applications in antisense therapy, antiviral drug design, and the study of DNA damage and repair. This document details the experimental and computational methodologies used to elucidate its conformational preferences, presents key quantitative data, and illustrates the underlying principles and workflows.

The precise solid-state structure of α-D-2'-deoxyadenosine has been determined by single-crystal X-ray diffraction. This technique provides a static snapshot of the molecule's conformation in the crystalline state. The analysis revealed the presence of two independent conformers (α-1a and α-1b) in the asymmetric unit, which are linked by hydrogen bonds.[1][2] A notable finding is that both conformers adopt a syn conformation around the glycosidic bond, which is contrary to the anti conformation typically preferred by α-nucleosides.[1][2] The sugar moiety in both conformers is in a C2'-endo pucker.[1][2]

Quantitative Conformational Data

The key conformational parameters for the two crystallographically observed conformers of α-D-2'-deoxyadenosine are summarized in the table below.

| Parameter | Conformer α-1a | Conformer α-1b | Description |